molecular formula C10H12FN3O B6906076 N-(2-cyanopropyl)-4-fluoro-N-methyl-1H-pyrrole-2-carboxamide

N-(2-cyanopropyl)-4-fluoro-N-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B6906076
M. Wt: 209.22 g/mol
InChI Key: FWDMCXBBYOKFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanopropyl)-4-fluoro-N-methyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(2-cyanopropyl)-4-fluoro-N-methyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c1-7(4-12)6-14(2)10(15)9-3-8(11)5-13-9/h3,5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDMCXBBYOKFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C1=CC(=CN1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanopropyl)-4-fluoro-N-methyl-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-1H-pyrrole-2-carboxylic acid with N-methyl-2-cyanopropylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanopropyl)-4-fluoro-N-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Scientific Research Applications

N-(2-cyanopropyl)-4-fluoro-N-methyl-1H-pyrrole-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyanopropyl)-4-fluoro-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanopropyl)-4-chloro-N-methyl-1H-pyrrole-2-carboxamide
  • N-(2-cyanopropyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide
  • N-(2-cyanopropyl)-4-iodo-N-methyl-1H-pyrrole-2-carboxamide

Uniqueness

N-(2-cyanopropyl)-4-fluoro-N-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications .

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